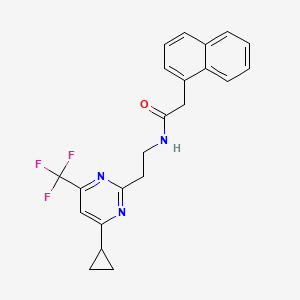

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-(naphthalen-1-yl)acetamide

CAS No.: 1396765-32-4

Cat. No.: VC5582677

Molecular Formula: C22H20F3N3O

Molecular Weight: 399.417

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396765-32-4 |

|---|---|

| Molecular Formula | C22H20F3N3O |

| Molecular Weight | 399.417 |

| IUPAC Name | N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-naphthalen-1-ylacetamide |

| Standard InChI | InChI=1S/C22H20F3N3O/c23-22(24,25)19-13-18(15-8-9-15)27-20(28-19)10-11-26-21(29)12-16-6-3-5-14-4-1-2-7-17(14)16/h1-7,13,15H,8-12H2,(H,26,29) |

| Standard InChI Key | WIFBEXYOONKFQG-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C(F)(F)F |

Introduction

Molecular Structure and Properties

Structural Features

The compound’s architecture integrates three key components:

-

Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.

-

Substituents:

-

4-Cyclopropyl: A cyclopropane ring attached to the pyrimidine at position 4.

-

6-Trifluoromethyl: A trifluoromethyl group (-CF₃) at position 6.

-

Ethyl Linker: A two-carbon chain connecting the pyrimidine to a naphthalene moiety.

-

-

Naphthalene Moiety: A bicyclic aromatic system attached to the ethyl linker via an acetamide group.

Table 1: Key Molecular Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1396765-32-4 | |

| Molecular Formula | C₂₂H₂₀F₃N₃O | |

| Molecular Weight | 399.417 g/mol | |

| SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C(F)(F)F | |

| InChIKey | WIFBEXYOONKFQG-UHFFFAOYSA-N |

Synthesis and Chemical Pathways

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| Pyrimidine Core | Cyclization | Amidine + β-ketoester |

| Cyclopropyl Addition | Cyclopropanation | CH₂=N₂, Cu catalysts |

| Trifluoromethyl | Electrophilic substitution | CF₃⁺ source (e.g., Umemoto reagent) |

| Ethyl Linker | Nucleophilic substitution | Ethyl halide, base |

| Acetamide Formation | Amide coupling | Naphthalen-1-ylacetic acid, EDC/HOBt |

Key Intermediates and Precursors

-

4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl Hydrazine (CAS 869945-40-4): A precursor for further functionalization .

-

Naphthalen-1-ylacetic Acid: Used in amide bond formation with the ethyl-linked pyrimidine intermediate.

Research Gaps and Future Directions

Unexplored Aspects

-

Biological Activity: No direct studies on this compound; inferred activity from structural analogs.

-

ADME Properties: Absorption, distribution, metabolism, and excretion (ADME) data are unavailable.

-

Crystallographic Data: No reported X-ray structures to confirm binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume